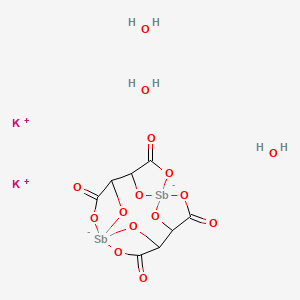![molecular formula C18H19FN2O4 B2896084 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea CAS No. 1396885-28-1](/img/structure/B2896084.png)
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for investigating various biochemical and physiological processes. In We will also list several future directions for research on this compound.
Scientific Research Applications
Polymer Solar Cells
The compound’s structural motif, which includes a benzo[d][1,3]dioxol moiety, is similar to materials used in polymer solar cells . Such materials can be designed to possess wide bandgaps and deep HOMO levels, which are favorable for higher open-circuit voltages (Voc) in solar cells . The electronegative fluorine and furan units in the structure could potentially contribute to improved stabilities and photovoltaic performance.
Ternary Polymer Solar Cells
In the context of ternary polymer solar cells, where three active layer components are used, the compound could serve as a third component material. This is due to its structural resemblance to benzo[c][1,2,5]thiadiazole-based electron acceptors, which have been shown to enhance power conversion efficiencies when used in ternary systems .
properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-18(23,13-4-7-15-16(8-13)25-11-24-15)10-21-17(22)20-9-12-2-5-14(19)6-3-12/h2-8,23H,9-11H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDSVIGRRMQFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2896005.png)

![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2896010.png)

![4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2896013.png)
![Methyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]-3-methoxybenzoate](/img/structure/B2896016.png)
![1,8-Diazaspiro[5.5]undecan-7-one](/img/structure/B2896018.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B2896020.png)
![2-[4-[[2-(5,6-Dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]phenoxy]acetamide](/img/structure/B2896022.png)
